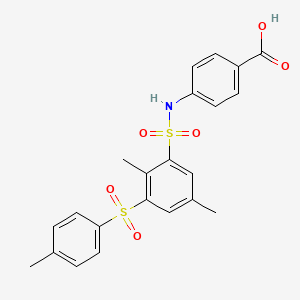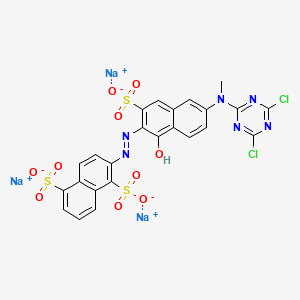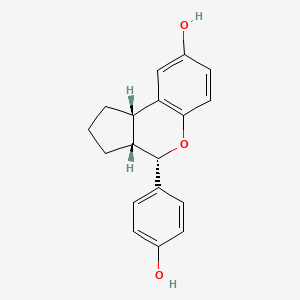![molecular formula C22H21F4N5O B12373882 (5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK572A is a novel and potent inhibitor of the enzyme EchA6, which is involved in the metabolism of fatty acids in Mycobacterium tuberculosis. This compound has shown significant potential in the treatment of tuberculosis due to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting EchA6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GSK572A involves a multi-step process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The specific details of the synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including the use of protecting groups, selective deprotection, and purification by chromatography .
Industrial Production Methods
Industrial production of GSK572A would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
GSK572A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in GSK572A.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of GSK572A .
Aplicaciones Científicas De Investigación
GSK572A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of EchA6 and its role in fatty acid metabolism.
Biology: Employed in research to understand the metabolic pathways of Mycobacterium tuberculosis and the mechanism of action of EchA6 inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of tuberculosis, particularly drug-resistant strains.
Mecanismo De Acción
GSK572A exerts its effects by inhibiting the enzyme EchA6, which is essential for the metabolism of fatty acids in Mycobacterium tuberculosis. By binding to the active site of EchA6, GSK572A prevents the enzyme from catalyzing the hydration of enoyl-coenzyme A (CoA) intermediates, thereby disrupting the synthesis of mycolic acids, which are critical components of the bacterial cell wall. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
GSK366A: Another potent inhibitor of EchA6 with a similar mechanism of action.
Uniqueness of GSK572A
GSK572A is unique due to its high potency and selectivity for EchA6, making it a valuable tool for studying the enzyme’s function and a promising candidate for the development of new anti-tubercular therapies. Its ability to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis further highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C22H21F4N5O |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
(5R,7S)-5-(4-ethylphenyl)-N-[(5-fluoropyridin-2-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H21F4N5O/c1-2-13-3-5-14(6-4-13)18-9-19(22(24,25)26)31-20(30-18)17(12-29-31)21(32)28-11-16-8-7-15(23)10-27-16/h3-8,10,12,18-19,30H,2,9,11H2,1H3,(H,28,32)/t18-,19+/m1/s1 |
Clave InChI |
AURWIOYIXRLAMD-MOPGFXCFSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=NC=C(C=C4)F)N2)C(F)(F)F |
SMILES canónico |
CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=NC=C(C=C4)F)N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




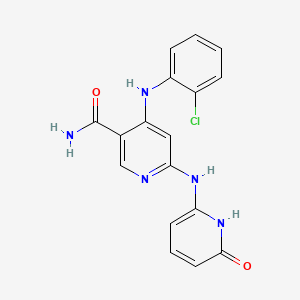
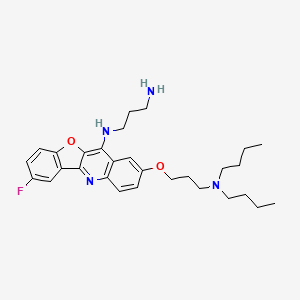

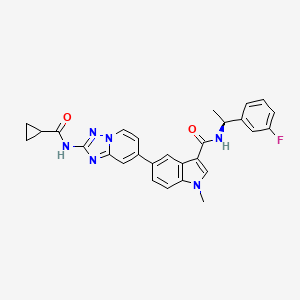
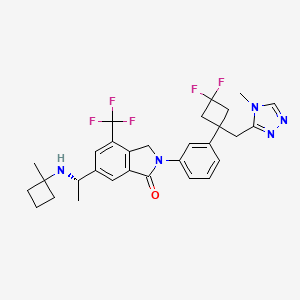
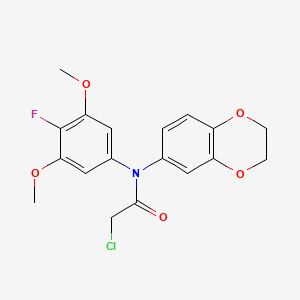


![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)
